molecular formula C7H5N3O3 B1307759 4-Nitro-1H-benzo[d]imidazol-2(3H)-one CAS No. 85330-50-3

4-Nitro-1H-benzo[d]imidazol-2(3H)-one

Cat. No. B1307759
Key on ui cas rn: 85330-50-3
M. Wt: 179.13 g/mol
InChI Key: NEXYNHXFBYYIHI-UHFFFAOYSA-N
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Patent
US09216975B2

Procedure details

To 3-nitro-1,2-phenylenediamine 3a (2 g, 13.06 mmol) dissolved in THF (50 ml) was added in one portion DCI (1.5 equiv., 19.6 mmol, 3.176 g) and the reaction was refluxed for 2 hours. (TLC AcOEt 1/petroleum ether 1). The reaction was filtrated and the yellow solid material was washed with THF and diethyl ether obtaining 2 g of the product that was used for the following step without further purification. Yield=88% 1HNMR (DMSO, 200 MHz) δ 7.11 (1H, t, J=7.6 Hz), 7.31 (1H, dd, J=7.8 Hz, J′=1.2 Hz), 7.74 (1H, dd, J=8.6 Hz, J′=1 Hz), 11.45 (2H, bs)
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]([NH2:11])=[C:6]([NH2:10])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].C1C[O:15][CH2:14]C1>CCOC(C)=O>[N+:1]([C:4]1[C:5]2[NH:11][C:14](=[O:15])[NH:10][C:6]=2[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=C(C=CC1)N)N
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in one portion DCI (1.5 equiv., 19.6 mmol, 3.176 g)
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was refluxed for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction was filtrated
WASH
Type
WASH
Details
the yellow solid material was washed with THF and diethyl ether obtaining 2 g of the product that
CUSTOM
Type
CUSTOM
Details
was used for the following step without further purification

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC=CC=2NC(NC21)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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